![molecular formula C25H27N2O+ B1245281 2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium](/img/structure/B1245281.png)
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium
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Overview
Description
2,3,6,7,12,13,16,17-octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium is an organic heteroheptacyclic compound consisting of a xanthene ring system fused with two octahydro-2H-quinolizine units.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polycyclic Heterocycles : These compounds are synthesized via aza-Diels-Alder reactions, yielding bioactive polycyclic heterocycles with high efficiency. This synthesis method is valuable in the creation of complex chemical structures (Majumdar, Ponra, & Taher, 2011).
Fluorescent Properties for Optoelectronic Applications : Certain derivatives, such as quinolizino[3,4,5,6-ija]quinolinium salts, exhibit intense fluorescence. This characteristic is potentially useful in optoelectronic materials, expanding their applications in technology (Ge, Hu, Li, & Wang, 2016).
Biological and Medicinal Research
Antitubercular and Antimicrobial Activities : Novel chromeno[2,3-d]pyrimidine derivatives have shown pronounced antitubercular and antimicrobial activities. This indicates their potential as therapeutic agents in treating bacterial and fungal infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Potential in Cancer Research : Pyrrolo[3,2,1-ij]quinolines and their derivatives have been noted for their diverse biological functions, including anticancer activities. These compounds' synthesis methods and biological implications are of significant interest in cancer research (Moon, Kim, Lim, & Kim, 2015).
properties
Product Name |
2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium |
---|---|
Molecular Formula |
C25H27N2O+ |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene |
InChI |
InChI=1S/C25H27N2O/c1-5-16-13-18-15-19-14-17-6-2-10-27-12-4-8-21(23(17)27)25(19)28-24(18)20-7-3-11-26(9-1)22(16)20/h13-15H,1-12H2/q+1 |
InChI Key |
FWPUUAZMOBDYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3)CCC7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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